6-Chloro-2-methylquinolin-8-ol
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Overview
Description
6-Chloro-2-methylquinolin-8-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 8th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, industrial applications, and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylquinolin-8-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-methylquinolin-8-ol has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential use in treating various diseases, including malaria and cancer.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death. Additionally, its ability to chelate metal ions can enhance its antimicrobial activity by disrupting essential metal-dependent processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-8-quinolinol: Similar structure but lacks the chlorine atom at the 6th position.
6-Chloro-4-methylquinolin-2-ol: Similar structure but has a hydroxyl group at the 2nd position instead of the 8th position.
8-Hydroxyquinoline: Lacks the methyl and chlorine substituents.
Uniqueness
6-Chloro-2-methylquinolin-8-ol is unique due to the presence of both the chlorine atom and the hydroxyl group on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its ability to interact with various molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C10H8ClNO |
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Molecular Weight |
193.63 g/mol |
IUPAC Name |
6-chloro-2-methylquinolin-8-ol |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-3-7-4-8(11)5-9(13)10(7)12-6/h2-5,13H,1H3 |
InChI Key |
DAWWEGRLXLVJHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)Cl)O |
Origin of Product |
United States |
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